1-Bromo-4-iododibenzofuran
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Overview
Description
1-Bromo-4-iododibenzofuran: is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of both bromine and iodine atoms attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-iododibenzofuran can be synthesized through several methods. One common approach involves the bromination and iodination of dibenzofuran. The dibenzofuran is first brominated using bromine or a brominating agent under controlled conditions. The resulting bromo-dibenzofuran is then subjected to iodination using iodine or an iodinating agent to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-iododibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. Reactions are performed under inert atmosphere at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under appropriate conditions.
Major Products Formed:
- Substitution reactions yield various substituted dibenzofurans.
- Coupling reactions produce biaryl compounds.
- Oxidation and reduction reactions lead to the formation of oxidized or reduced derivatives of this compound.
Scientific Research Applications
1-Bromo-4-iododibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iododibenzofuran involves its interaction with molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Bromo-4-iodobenzene: Similar in structure but lacks the dibenzofuran core.
1-Bromo-4-fluorobenzene: Contains a fluorine atom instead of iodine.
1-Bromo-4-chlorobenzene: Contains a chlorine atom instead of iodine.
Uniqueness: 1-Bromo-4-iododibenzofuran is unique due to the presence of both bromine and iodine atoms on the dibenzofuran core. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C12H6BrIO |
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Molecular Weight |
372.98 g/mol |
IUPAC Name |
1-bromo-4-iododibenzofuran |
InChI |
InChI=1S/C12H6BrIO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H |
InChI Key |
XEOBFEVBEFETKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)I)Br |
Origin of Product |
United States |
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